molecular formula C13H11ClN2O3 B2938256 1-(5-(5-chlorofuran-2-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 868214-40-8

1-(5-(5-chlorofuran-2-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2938256
CAS RN: 868214-40-8
M. Wt: 278.69
InChI Key: LFJRRMMSGSFIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(5-chlorofuran-2-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFM-2, and it has been synthesized using different methods.

Scientific Research Applications

Synthesis and Antitubercular Applications

Compounds structurally similar to the one mentioned have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. For example, a series of chalcones and acetyl pyrazoline derivatives containing furan nuclei have shown promising antitubercular properties (Bhoot, Khunt, & Parekh, 2011).

Antibacterial Applications

Novel pyrazole derivatives synthesized from furan-2-yl compounds have been explored for their molecular docking and antibacterial activities. These compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Antimicrobial and Molecular Docking Studies

Further studies have focused on the synthesis, characterization, and evaluation of similar compounds for antimicrobial activities. These investigations include in vitro assessments and in silico molecular docking to explore the compounds' interactions with bacterial proteins. Such studies underscore the compounds' efficacy against various microbial strains, providing a foundation for future drug development (Mathew, Chinnamanayakar, & Ramanathan, 2020).

Photoinduced Direct Oxidative Annulation

Research into the photoinduced direct oxidative annulation of related furan and thiophene derivatives has opened new avenues for synthesizing highly functionalized polyheterocyclic compounds. These synthetic methodologies contribute to the development of compounds with potential applications in medicinal chemistry and material science (Zhang et al., 2017).

properties

IUPAC Name

1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8(17)16-10(12-4-5-13(14)19-12)7-9(15-16)11-3-2-6-18-11/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJRRMMSGSFIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324325
Record name 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

868214-40-8
Record name 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.